molecular formula C9H12N2O3 B1183066 2-ethoxy-N-methyl-4-nitroaniline

2-ethoxy-N-methyl-4-nitroaniline

Cat. No.: B1183066
M. Wt: 196.206
InChI Key: KURDHIGIEPPMTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-N-methyl-4-nitroaniline (C₉H₁₂N₂O₃) is a nitroaromatic compound characterized by a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at position 2, a nitro group (-NO₂) at position 4, and an N-methylamino group (-NHCH₃) at position 1. This structural configuration confers unique electronic and steric properties, making it relevant in organic synthesis, agrochemical research, and nonlinear optics (NLO) applications. The ethoxy group enhances solubility in polar solvents compared to nonpolar analogs, while the nitro group contributes to electron-withdrawing effects, influencing reactivity in electrophilic substitution reactions.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.206

IUPAC Name

2-ethoxy-N-methyl-4-nitroaniline

InChI

InChI=1S/C9H12N2O3/c1-3-14-9-6-7(11(12)13)4-5-8(9)10-2/h4-6,10H,3H2,1-2H3

InChI Key

KURDHIGIEPPMTE-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)[N+](=O)[O-])NC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-Ethoxy-N-methyl-4-nitroaniline and Analogous Compounds

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
2-Ethoxy-N-methyl-4-nitroaniline 2-OCH₂CH₃, 4-NO₂, N-CH₃ C₉H₁₂N₂O₃ High solubility, potential NLO use Inferred
4-Methoxy-N-methyl-2-nitroaniline 4-OCH₃, 2-NO₂, N-CH₃ C₈H₁₀N₂O₃ Intermediate in dye synthesis
2-Methyl-4-nitroaniline (MNA) 2-CH₃, 4-NO₂ C₇H₈N₂O₂ Large electro-optic coefficient
N-Ethyl-4-fluoro-2-nitroaniline 4-F, 2-NO₂, N-CH₂CH₃ C₈H₉FN₂O₂ Agrochemical intermediate
4-Chloro-N-ethyl-2-nitroaniline 4-Cl, 2-NO₂, N-CH₂CH₃ C₈H₉ClN₂O₂ Herbicide precursor
  • In contrast, chloro (-Cl) and nitro (-NO₂) groups are electron-withdrawing, reducing aromatic ring reactivity in nucleophilic substitutions.
  • Solubility : Ethoxy-substituted derivatives exhibit higher solubility in organic solvents compared to methyl or chloro analogs, as seen in N-ethyl-4-(methoxymethyl)-2-nitroaniline ().

Nonlinear Optical (NLO) Activity

MNA (2-methyl-4-nitroaniline) is a benchmark NLO material with a second-harmonic generation (SHG) efficiency 1.5× that of urea. Substitution at the amino group (e.g., N-benzyl-MNA) enhances SHG activity further (up to 2× MNA) by optimizing molecular hyperpolarizability (β tensor). The ethoxy group in 2-ethoxy-N-methyl-4-nitroaniline may similarly enhance β values by extending conjugation, though experimental data are lacking.

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